![molecular formula C6H8N4O B13196524 {5H,7H-furo[3,4-d]pyrimidin-2-yl}hydrazine](/img/structure/B13196524.png)
{5H,7H-furo[3,4-d]pyrimidin-2-yl}hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{5H,7H-furo[3,4-d]pyrimidin-2-yl}hydrazine is a heterocyclic compound with a molecular formula of C6H8N4O and a molecular weight of 152.15 g/mol . This compound is part of the fused pyrimidine family, which has garnered significant interest due to its diverse biological potential . The structure of this compound includes a furo[3,4-d]pyrimidine core fused with a hydrazine moiety, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
The synthesis of {5H,7H-furo[3,4-d]pyrimidin-2-yl}hydrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
{5H,7H-furo[3,4-d]pyrimidin-2-yl}hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
{5H,7H-furo[3,4-d]pyrimidin-2-yl}hydrazine has several scientific research applications:
Mechanism of Action
The mechanism of action of {5H,7H-furo[3,4-d]pyrimidin-2-yl}hydrazine involves its interaction with molecular targets such as protein kinases. By inhibiting these enzymes, the compound can disrupt cellular signaling pathways that control cell growth, differentiation, and metabolism . This inhibition is particularly significant in cancer treatment, where uncontrolled cell proliferation is a hallmark .
Comparison with Similar Compounds
{5H,7H-furo[3,4-d]pyrimidin-2-yl}hydrazine is compared with other fused pyrimidine derivatives such as pyrazolo[3,4-d]pyrimidine, pyrido[2,3-d]pyrimidine, and quinazoline . These compounds share similar biological activities but differ in their specific molecular interactions and efficacy. For example, pyrazolo[3,4-d]pyrimidine is another potent protein kinase inhibitor but may have different selectivity and potency profiles .
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrido[2,3-d]pyrimidine
- Quinazoline
- Furo[2,3-d]pyrimidine
These compounds are structurally related and often studied for their potential in medicinal chemistry and drug development .
Properties
Molecular Formula |
C6H8N4O |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
5,7-dihydrofuro[3,4-d]pyrimidin-2-ylhydrazine |
InChI |
InChI=1S/C6H8N4O/c7-10-6-8-1-4-2-11-3-5(4)9-6/h1H,2-3,7H2,(H,8,9,10) |
InChI Key |
GDTAFXWMMNFGCM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CN=C(N=C2CO1)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


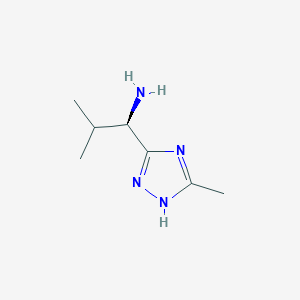
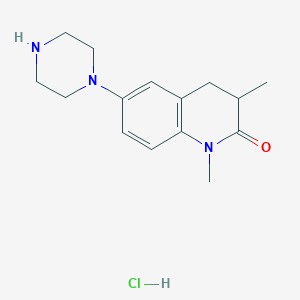
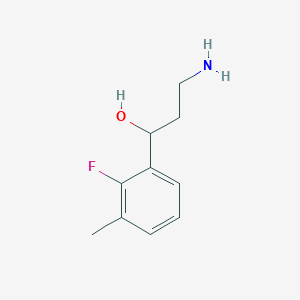
![4-Methyl-3-oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile](/img/structure/B13196459.png)

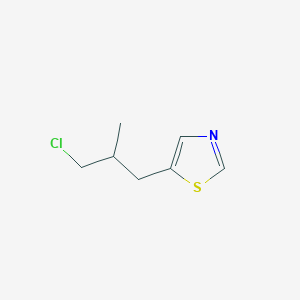
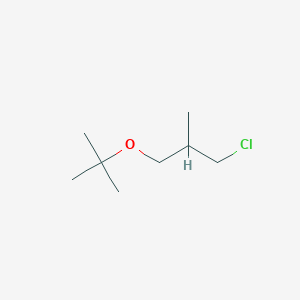
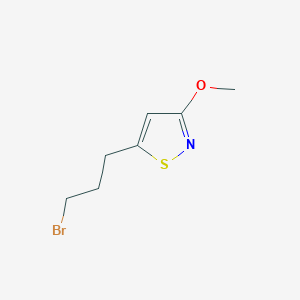
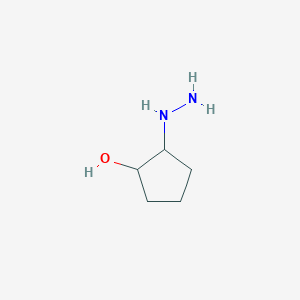
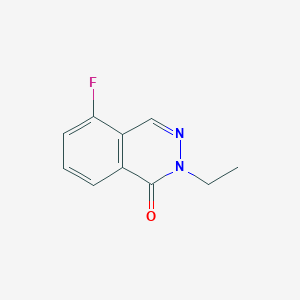


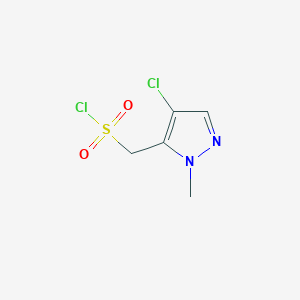
![4-(1-Ethoxyethenyl)-2-(2-methylpropyl)imidazo[1,5-a]pyrimidine-8-carboxamide](/img/structure/B13196515.png)
